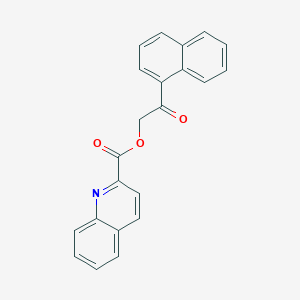

2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphthoquinoline derivatives involves sequential three-component reactions that can be facilitated by microwave-assisted synthesis. This approach has been utilized for the efficient synthesis of a series of fused heterocyclic compounds, including naphtho[2,3-f]quinoline derivatives, showcasing operational simplicity and minimal environmental impact. Such methods exemplify the advancements in synthesizing complex molecules through one-pot reactions, with potential relevance to 2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate synthesis (Tu et al., 2009).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have highlighted the importance of intramolecular N−H...O hydrogen bonding, the quinoid effect, and partial π-electron delocalization in determining the stability and reactivity of these molecules. Studies on N-aryl Schiff bases of 2-hydroxy-1-naphthaldehyde, for instance, have provided insights into the planarity and electron distribution within similar molecules, which can inform understanding of 2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate's structure (Gavranić et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of compounds containing quinoline and naphthyl groups has been extensively studied. For example, the palladium(II)-catalyzed arylation of naphthylamides with aryl iodides using a quinolinamide bidentate system highlights the regioselective transformations these molecules can undergo, which may be applicable to understanding the reactions involving 2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate (Huang et al., 2013).

Physical Properties Analysis

The synthesis and study of naphthyl- and quinoline- derivative molecules have also provided insights into their physical properties, such as luminescence. Naphtho[2,3-f]quinoline derivatives, for instance, exhibit good luminescent properties in solution, suggesting potential applications in organic electroluminescent (EL) media. This property may be shared by or influence the design and application of 2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate-based materials (Tu et al., 2009).

Chemical Properties Analysis

Research on the chemical properties of quinoline and naphthyl derivatives often focuses on their electrophilic aromatic reactivities, as demonstrated by the pyrolysis of arylethyl acetates to study quinoline's reactivity. Such studies contribute to a deeper understanding of the reactivity patterns of these molecules, potentially informing the reactivity and functionalization strategies for 2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate (Taylor, 1971).

Future Directions

properties

IUPAC Name |

(2-naphthalen-1-yl-2-oxoethyl) quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO3/c24-21(18-10-5-8-15-6-1-3-9-17(15)18)14-26-22(25)20-13-12-16-7-2-4-11-19(16)23-20/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXPUYUCYSJVAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)COC(=O)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthyl-2-oxoethyl quinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({[5-(4-bromophenyl)-2-furoyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5064228.png)

![11-(5-bromo-2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5064253.png)

![1-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5064259.png)

![1-[(2,5-dimethylphenyl)acetyl]-4-ethylpiperazine](/img/structure/B5064263.png)

![5-[(2,4-difluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5064266.png)

![2-methyl-N-(3-{[(2-naphthyloxy)acetyl]amino}phenyl)benzamide](/img/structure/B5064272.png)

![2-[4-(1H-indol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B5064285.png)

![3-amino-N-[4-(aminosulfonyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5064287.png)

![9-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5064308.png)

![diisobutyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5064329.png)

![2-(4-fluorophenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5064336.png)

![ethyl N-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B5064339.png)